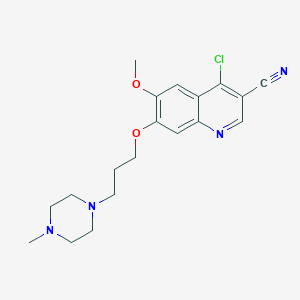

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

Übersicht

Beschreibung

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups, making it a versatile molecule in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the quinoline core.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound undergoes nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile exhibit anticancer properties. The quinoline scaffold is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that derivatives of this compound can effectively target cancer cell lines, leading to reduced cell proliferation and increased apoptosis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of quinoline were synthesized and tested against different cancer cell lines, demonstrating significant cytotoxic effects. The specific compound's mechanism of action involved the inhibition of the BCR-ABL kinase, which is crucial in chronic myeloid leukemia (CML) treatment .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that it may inhibit the growth of various bacterial strains, including resistant strains. The presence of the piperazine moiety enhances its interaction with microbial targets.

Case Study:

A study conducted by researchers at a pharmaceutical company found that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Biological Mechanisms

1. Kinase Inhibition

The primary mechanism through which this compound exerts its effects is through kinase inhibition. This compound has shown potential as a dual inhibitor of both BCR-ABL and other tyrosine kinases, which are pivotal in various signaling pathways associated with cancer cell survival.

2. Modulation of Apoptosis

Studies indicate that this compound can enhance apoptotic pathways in cancer cells, leading to increased cell death. The modulation of pro-apoptotic and anti-apoptotic proteins is a critical aspect of its therapeutic potential.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, and enzymes, leading to the inhibition of biological processes such as DNA replication and protein synthesis. The presence of the piperazine moiety enhances its ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

- 4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

Uniqueness

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine moiety and the carbonitrile group enhances its biological activity and potential therapeutic applications compared to similar compounds.

Biologische Aktivität

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, commonly referred to as CMPQ, is a synthetic compound belonging to the quinoline family. Its complex structure and unique functional groups suggest potential for diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of CMPQ based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C19H23ClN4O2

- Molar Mass : 374.86 g/mol

- CAS Number : 492444-39-0

- Density : 1.188 g/cm³ (predicted)

CMPQ exhibits its biological effects primarily through the inhibition of specific signaling pathways and cellular processes. The compound has been shown to interact with various molecular targets, including:

- VEGFR-II Inhibition : CMPQ has demonstrated significant inhibition of the vascular endothelial growth factor receptor (VEGFR-II), a critical pathway in tumor angiogenesis. In vitro studies have reported IC50 values indicating potent activity against this target, comparable to established inhibitors like sorafenib .

- Cytotoxicity Against Cancer Cell Lines : CMPQ has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). Studies indicate that CMPQ exhibits significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .

Biological Activity Summary

| Activity Type | Target/Pathway | IC50 Value (μM) | Reference |

|---|---|---|---|

| VEGFR-II Inhibition | Angiogenesis | 1.38 | |

| Cytotoxicity | MCF-7 Cell Line | 6.502 | |

| Cytotoxicity | PC3 Cell Line | 11.751 |

Anticancer Activity

A study focused on the synthesis and evaluation of quinoline derivatives, including CMPQ, highlighted its significant anticancer properties. The compound was subjected to cytotoxic assays against MCF-7 and PC3 cells, where it exhibited promising results compared to standard chemotherapeutic agents like doxorubicin .

Eigenschaften

IUPAC Name |

4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2/c1-23-5-7-24(8-6-23)4-3-9-26-18-11-16-15(10-17(18)25-2)19(20)14(12-21)13-22-16/h10-11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLILOBLDMMRASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3Cl)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.